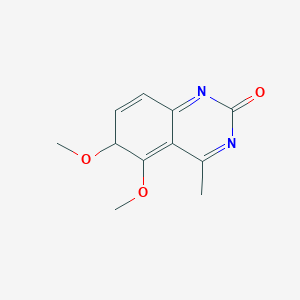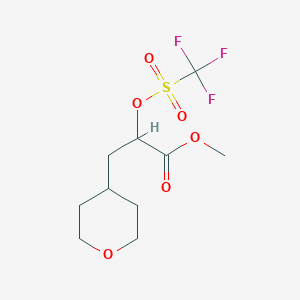
(S)-4-Ethyl-6-phenylmorpholin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Ethyl-6-phenylmorpholin-2-one is a chiral morpholine derivative with a unique structure that includes an ethyl group at the 4-position and a phenyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-6-phenylmorpholin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylphenylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often require a base such as sodium hydroxide and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.
化学反应分析
Types of Reactions
(S)-4-Ethyl-6-phenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses.
科学研究应用
(S)-4-Ethyl-6-phenylmorpholin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-4-Ethyl-6-phenylmorpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
4-Ethylmorpholine: Lacks the phenyl group, resulting in different chemical properties and applications.
6-Phenylmorpholine:
Morpholine: The parent compound without any substituents, used widely in organic synthesis.
Uniqueness
(S)-4-Ethyl-6-phenylmorpholin-2-one is unique due to the presence of both ethyl and phenyl groups, which confer distinct steric and electronic properties. These modifications enhance its utility in specific chemical reactions and potential biological activities, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
4-ethyl-6-phenylmorpholin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-11(15-12(14)9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI 键 |
ZISBOICMKLOCCY-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(OC(=O)C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)

![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)




![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)


